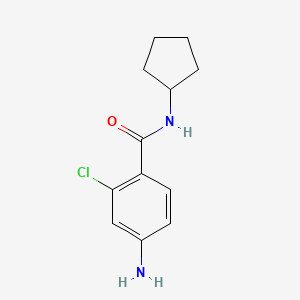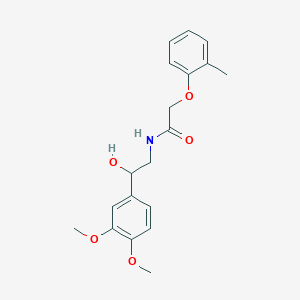
4-amino-2-chloro-N-cyclopentylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-2-chloro-N-cyclopentylbenzamide is a chemical compound with the molecular formula C12H15ClN2O . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 4-amino-2-chloro-N-cyclopentylbenzamide consists of a benzamide group with an amino group at the 4-position and a cyclopentyl group attached to the nitrogen of the amide group . The molecular weight of this compound is 238.71 .Scientific Research Applications
Anticonvulsant Activity
4-Amino-2-chloro-N-cyclopentylbenzamide and its derivatives have been studied for their anticonvulsant properties. Research has shown that these compounds exhibit significant effects in mice against seizures induced by electroshock and pentylenetetrazole, highlighting their potential as anticonvulsant agents (Clark et al., 1984).
Polarizability and Refraction
Another study focused on the molar refraction and polarizability of a related compound, 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate. This research provided insights into the physical properties of the compound, which are crucial for understanding its behavior in different environments (Sawale et al., 2016).
Reductive Chemistry
The reductive chemistry of certain benzamide derivatives, including those structurally similar to 4-amino-2-chloro-N-cyclopentylbenzamide, has been explored. This research is significant for understanding the reaction mechanisms and potential applications of these compounds in hypoxia-selective cytotoxicity for cancer therapy (Palmer et al., 1995).
Synthesis and Characterization
The synthesis and characterization of related benzamide compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, have been studied. These studies provide important information on the chemical properties and potential applications of these compounds (Zhang Zho, 2014).
Drug Transformation and Excretion
Studies have also investigated the transformation and excretion of related drugs in biological systems, like metoclopramide. Understanding these processes is crucial for drug development and safety evaluation (Arita et al., 1970).
properties
IUPAC Name |
4-amino-2-chloro-N-cyclopentylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-7-8(14)5-6-10(11)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSRYLWFILEFOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-2-chloro-N-cyclopentylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2369850.png)





![3-bromo-4-chloro-6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2369859.png)


![N-([2,2'-bifuran]-5-ylmethyl)-3,3-dimethylbutanamide](/img/structure/B2369864.png)


![N-(2,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2369869.png)